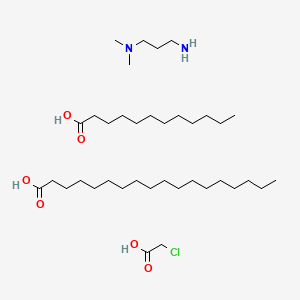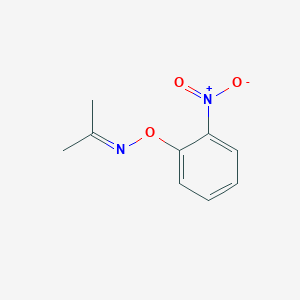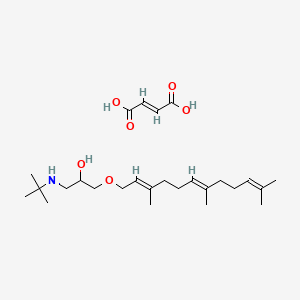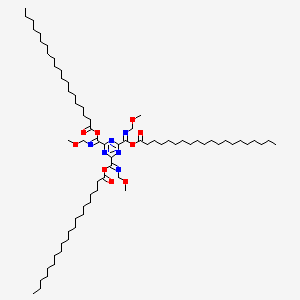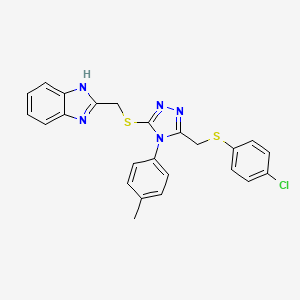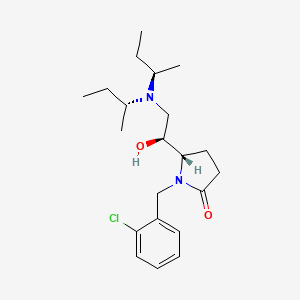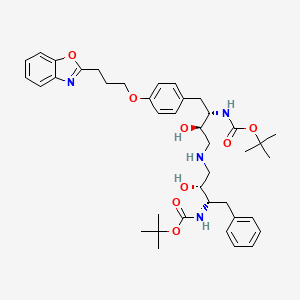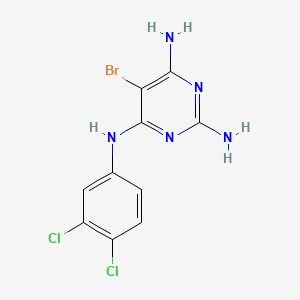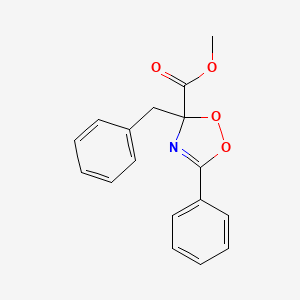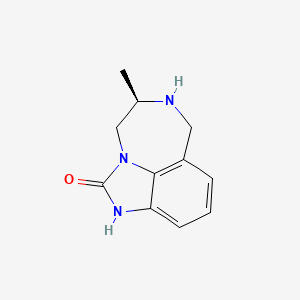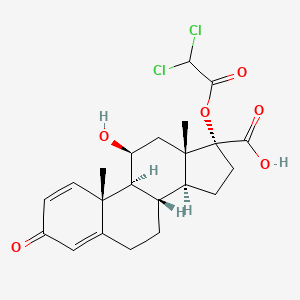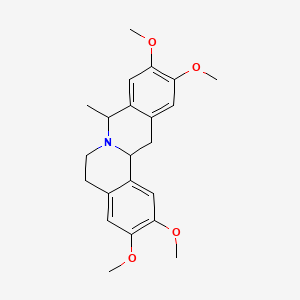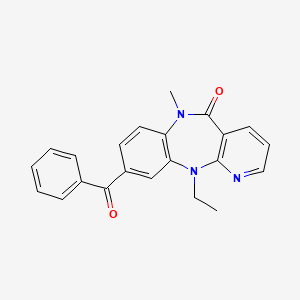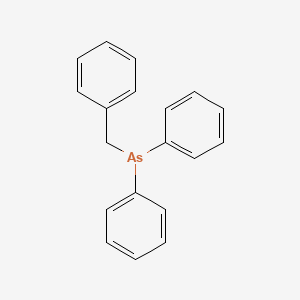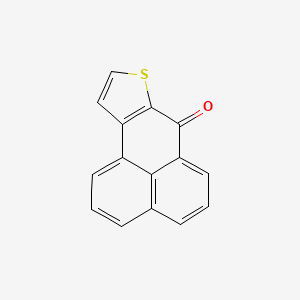
7H-Phenaleno(2,1-b)thiophen-7-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7H-Phenaleno(2,1-b)thiophen-7-one is a chemical compound with the molecular formula C15H8OS and a molecular weight of 236.288. It is an achiral molecule, meaning it does not have stereoisomers. This compound is known for its unique structure, which includes a phenalene core fused with a thiophene ring .
Vorbereitungsmethoden
The synthesis of 7H-Phenaleno(2,1-b)thiophen-7-one can be achieved through various synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 2-bromobenzaldehyde with thiophene-2-carbaldehyde in the presence of a base can lead to the formation of the desired compound. Industrial production methods may involve optimizing these synthetic routes to achieve higher yields and purity .
Analyse Chemischer Reaktionen
7H-Phenaleno(2,1-b)thiophen-7-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the compound can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .
Wissenschaftliche Forschungsanwendungen
7H-Phenaleno(2,1-b)thiophen-7-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential biological activities, including antimicrobial and anticancer properties. In medicine, it is being explored for its potential use in drug development. Additionally, in the industry, it can be used in the production of advanced materials and as a precursor for various chemical processes .
Wirkmechanismus
The mechanism of action of 7H-Phenaleno(2,1-b)thiophen-7-one involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or interact with cellular receptors, leading to its observed biological effects. The exact molecular targets and pathways involved can vary depending on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
7H-Phenaleno(2,1-b)thiophen-7-one can be compared with other similar compounds, such as phenalene and thiophene derivatives. While phenalene and thiophene are well-known for their distinct chemical properties, the fusion of these two structures in this compound results in unique characteristics. This compound exhibits properties that are not observed in its individual components, making it a valuable compound for various applications .
Similar compounds include:
- Phenalene
- Thiophene
- Phenanthrene
- Naphthalene
These compounds share structural similarities but differ in their specific chemical and physical properties, leading to diverse applications and reactivities .
Eigenschaften
CAS-Nummer |
30415-22-6 |
|---|---|
Molekularformel |
C15H8OS |
Molekulargewicht |
236.29 g/mol |
IUPAC-Name |
phenaleno[2,1-b]thiophen-7-one |
InChI |
InChI=1S/C15H8OS/c16-14-12-6-2-4-9-3-1-5-10(13(9)12)11-7-8-17-15(11)14/h1-8H |
InChI-Schlüssel |
ASKVIPVMVGMOAM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C3C(=C1)C4=C(C(=O)C3=CC=C2)SC=C4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


